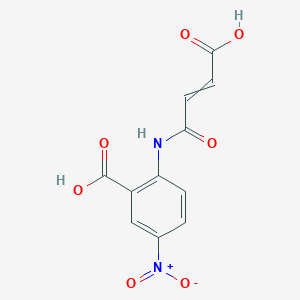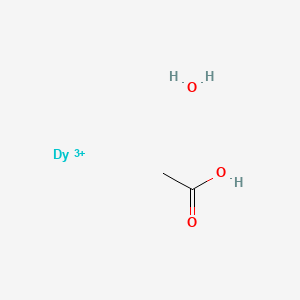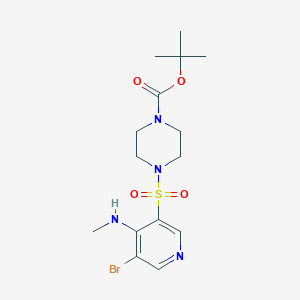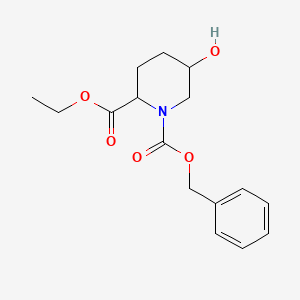
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid and features both carboxylic acid and nitro functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid typically involves the reaction of 5-nitroanthranilic acid with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
5-Nitroanthranilic acid+Maleic anhydride→2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Reduction of the nitro group: 2-(3-Carboxyprop-2-enoylamino)-5-aminobenzoic acid.
Reduction of the carboxylic acid group: 2-(3-Hydroxyprop-2-enoylamino)-5-nitrobenzoic acid.
Substitution of the nitro group: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the enzyme myeloperoxidase, which plays a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
2-(3-Carboxyprop-2-enoylamino)-5-nitrobenzoic acid can be compared with other similar compounds such as:
5-Aminosalicylic acid: Known for its anti-inflammatory properties.
2-Hydroxybenzoic acid:
3-Nitrobenzoic acid: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C11H8N2O7 |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2-(3-carboxyprop-2-enoylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C11H8N2O7/c14-9(3-4-10(15)16)12-8-2-1-6(13(19)20)5-7(8)11(17)18/h1-5H,(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
RRPTXYQMIDPGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-1-yl)acetate](/img/structure/B11816639.png)
![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)
![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)

![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)

![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)

![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

